美洛昔康
描述
美洛昔康是一种属于氧掺杂类别的非甾体抗炎药 (NSAID)。它主要用于治疗与风湿病和骨关节炎相关的疼痛和炎症。 美洛昔康以其对环氧合酶-2 (COX-2) 的优先抑制超过环氧合酶-1 (COX-1) 而闻名,这有助于其抗炎和镇痛特性 .
作用机制
美洛昔康通过抑制环氧合酶 (COX-1 和 COX-2) 发挥作用,环氧合酶负责将花生四烯酸转化为前列腺素。前列腺素是炎症和疼痛的介质。通过抑制这些酶,美洛昔康减少前列腺素的合成,从而产生抗炎和镇痛作用。 美洛昔康对 COX-2 表现出更高的选择性,与其他 NSAID 相比,这与胃肠道副作用较少相关 .
科学研究应用
生化分析
Biochemical Properties
Meloxicam interacts primarily with the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), inhibiting their activity . It has been shown to selectively inhibit COX-2 over COX-1, which is thought to reduce the risk of adverse gastrointestinal tract effects . The main enzyme responsible for the metabolism of meloxicam is CYP2C9, with minor contributions from CYP3A4 .
Cellular Effects
Meloxicam exerts its effects on various types of cells primarily by reducing the synthesis of prostaglandins, which are mediators of inflammation . It has been shown to alleviate post-operative pain in mice . It can also cause adverse effects such as gastrointestinal toxicity and bleeding, headaches, rash, and very dark or black stool (a sign of intestinal bleeding) .
Molecular Mechanism
Meloxicam works by blocking cyclooxygenase (COX), the enzyme responsible for converting arachidonic acid into prostaglandin H2—the first step in the synthesis of prostaglandins . By inhibiting COX, particularly COX-2, meloxicam reduces the production of prostaglandins, thereby reducing inflammation and pain .
Temporal Effects in Laboratory Settings
The effects of meloxicam can change over time in laboratory settings. For example, studies have shown that a wide range of dosages of meloxicam can have varying analgesic efficiencies depending on the different models or procedures studied .
Dosage Effects in Animal Models
In animal models, the effects of meloxicam can vary with different dosages. For instance, there is evidence that low-dose meloxicam (0.02 mg/kg) is relatively well tolerated and safe for chronic administration in cats . Serious side effects involving ulcers of the digestive tract, kidney or liver irritation can occur .
Metabolic Pathways
Meloxicam is involved in the metabolic pathway of arachidonic acid, where it inhibits the enzyme cyclooxygenase (COX) and thus reduces the production of prostaglandins . It is metabolized to four pharmacologically inactive metabolites, which are excreted in urine and feces .
Transport and Distribution
Meloxicam is likely to be distributed in highly perfused tissues, such as the liver and kidney, due to its high binding to albumin . Substantial concentrations of meloxicam are attained in synovial fluid, the proposed site of action in chronic inflammatory arthropathies .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the cytoplasm where it interacts with the cyclooxygenase enzymes to exert its anti-inflammatory effects .
准备方法
合成路线和反应条件
美洛昔康的合成涉及多个步骤,从 4-羟基-2-甲基-2H-1,2-苯并噻嗪-3-甲酰胺-1,1-二氧化物开始。关键步骤包括:
噻唑环的形成: 这是通过使 4-羟基-2-甲基-2H-1,2-苯并噻嗪-3-甲酰胺-1,1-二氧化物与 2-氨基-5-甲基噻唑反应实现的。
环化: 中间体发生环化形成最终的美洛昔康结构.
工业生产方法
在工业环境中,美洛昔康是通过使用溶剂和 pH 调节剂的组合来生产的,以增强其溶解度和稳定性。该过程涉及将美洛昔康与包括水和有机溶剂在内的助溶剂以及柠檬酸等 pH 调节剂混合。 这种方法允许以高效率大规模生产美洛昔康 .
化学反应分析
反应类型
美洛昔康经历几种类型的化学反应,包括:
氧化: 美洛昔康可以被氧化形成 5'-羧基美洛昔康,一种主要代谢物。
还原: 美洛昔康的还原反应不太常见。
常见试剂和条件
氧化: 常见的氧化剂包括细胞色素 P450 酶,特别是 CYP2C9 和 CYP3A4。
取代: 胺类等强亲核试剂可在碱性条件下使用.
主要产物
相似化合物的比较
类似化合物
吡罗昔康: 另一种氧掺杂类 NSAID,具有类似的抗炎特性,但对 COX-2 的选择性较低。
塞来昔布: 一种选择性 COX-2 抑制剂,具有类似的作用机制,但化学结构不同。
美洛昔康的独特性
美洛昔康的独特性在于其对 COX-2 的优先抑制超过 COX-1,这提供了有效的抗炎和镇痛作用,同时降低了胃肠道副作用的风险。 这使得它成为长期管理慢性炎症性疾病的宝贵选择 .
属性
IUPAC Name |
4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVUJXDFFKFLMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020803 | |
Record name | Meloxicam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Meloxicam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
581.3±60.0 | |
Record name | Meloxicam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00814 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
48.7 [ug/mL] (The mean of the results at pH 7.4), Very slightly soluble in methanol. Practically insoluble in water, with higher solubility observed in strong acids and bases., 1.54e-01 g/L | |
Record name | SID50085983 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Meloxicam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00814 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Meloxicam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Meloxicam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Meloxicam inhibits prostaglandin synthetase (cylooxygenase 1 and 2) enzymes leading to a decreased synthesis of prostaglandins, which normally mediate painful inflammatory symptoms. As prostaglandins sensitize neuronal pain receptors, inhibition of their synthesis leads to analgesic and inflammatory effects. Meloxicam preferentially inhibits COX-2, but also exerts some activity against COX-1, causing gastrointestinal irritation., Meloxicam, an oxicam derivative that is structurally related to piroxicam, is a nonsteroidal anti-inflammatory agent (NSAIA) exhibiting analgesic, antipyretic, and anti-inflammatory actions. In vitro and in vivo studies indicate that meloxicam inhibits the cyclooxygenase-2 (COX-2) isoform of prostaglandin endoperoxide synthase (prostaglandin G/H synthase [PGHS]) to a greater extent than the COX-1 isoform. However, meloxicam's COX-2 selectivity is dose dependent and is diminished at higher dosages. Therefore meloxicam sometimes has been referred to as a "preferential" rather than "selective" COX-2 inhibitor., To investigate the effect of meloxicam on human polymorphonuclear leukocyte (PMN) adhesion to human synovial cell (HSC), and to explore its mechanism. MTT colorimetry was used to determine the adhesion effect of PMN to HSC. Cell-ELISA and RT-PCR methods were used to determine the expression of ICAM-1 and VCAM-1. Nuclear transcription factor-kappa B (NF-kappa B) was measured by electrophoretic mobility shift assay (EMSA) method. Meloxicam was found to effectively inhibit TNF-alpha (50 u.mL-1 for 12 hr) and IL-1 beta (50 u.mL-1 for 12 hr)-induced adhesion of PMN to HSC (IC50 3.38 X 10(-7) mol.L-1 and 3.56 X 10(-6) mol.L-1, respectively) in a concentration-dependent manner. ICAM-1 protein and mRNA expression induced by TNF-alpha (50 u.mL-1) were inhibited by meloxicam at 1 X 10(-6)-1 X 10(-5) mol.L-1. The activation of NF-kappa B was also inhibited by meloxicam at 1 X 10(-6)-1 X 10(-5) mol.L-1. These results suggest that meloxicam inhibit TNF-alpha stimulated PMN-HSC adhesion and expression of ICAM-1 by suppressing the activity of NF-kappa B., /Investigators/ compared the effects of therapeutically equivalent doses of meloxicam and indomethacin, a preferential inhibitor of the constitutive cyclooxygenase (COX-1), on platelet aggregation and platelet thromboxane formation, which are exclusively COX-1 dependent, physiological renal, and total body prostaglandin E2 (PGE2) production. In a randomized cross-over design, 14 healthy female volunteers received meloxicam 7.5 mg per day for 6 days or indomethacin 25 mg three times per day for 3 days; the wash-out period was 5 days, and drug intake was adapted to the menstrual cycle. On the day before treatment and on the last day of each treatment period the following parameters were evaluated: maximum platelet aggregation and thromboxane B2 (TXB2) formation in response to 1.0 mmol/L arachidonic acid; 24-hour urinary excretion of PGE2 and 7 alpha-hydroxy-5, 11-diketo-tetranor-prosta-1, 16-dionic acid (PGE-M), the index metabolites of renal and total body PGE2 synthesis, respectively, were assessed by gas chromatography/tandem mass spectrometry. Maximum platelet aggregation and TXB2 formation were almost completely inhibited by indomethacin (-87% and -99%, respectively; p < 0.001, each) as compared to control (100%), but remained unaffected by meloxicam (-1% and +4%, respectively). Meloxicam showed no significant effects on urinary PGE2 excretion (-13%) and only slight effects on PGE-M excretion (-22%; p < 0.05), whereas indomethacin reduced urinary PGE2 excretion (-43%; p < 0.05) as well as PGE-M excretion (-36%; p < 0.001). /This/ data shows, that meloxicam 7.5 mg per day is COX-1 sparing in humans in vivo. | |
Record name | Meloxicam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00814 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Meloxicam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethylene chloride, Pastel yellow solid | |
CAS No. |
71125-38-7 | |
Record name | Meloxicam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71125-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meloxicam [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071125387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meloxicam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00814 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Meloxicam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-, 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELOXICAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG2QF83CGL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Meloxicam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Meloxicam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
254 °C (decomposes), 254 °C | |
Record name | Meloxicam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00814 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Meloxicam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Meloxicam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of meloxicam?
A1: Meloxicam primarily acts by inhibiting cyclooxygenase-2 (COX-2) [, , , , ]. COX-2 is an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, meloxicam reduces prostaglandin synthesis, thus exerting its anti-inflammatory and analgesic effects.
Q2: Does meloxicam exhibit any selectivity for COX-2 over COX-1?
A2: Yes, meloxicam is considered a preferential COX-2 inhibitor, meaning it exhibits a higher affinity for COX-2 compared to COX-1 [, , , , ]. This selectivity is believed to contribute to its improved gastrointestinal tolerability compared to non-selective NSAIDs.
Q3: Beyond its anti-inflammatory effects, are there other reported downstream effects of meloxicam?
A3: Research suggests that meloxicam might influence other physiological processes. Studies in mice indicate that meloxicam administration after sublethal irradiation can elevate serum concentrations of erythropoietin and enhance the regeneration of erythroid progenitor cells in the bone marrow []. Additionally, meloxicam has been shown to improve neurological status and reduce brain edema in a rat model of diffuse brain injury, suggesting a potential neuroprotective effect [].
Q4: What is the molecular formula and weight of meloxicam?
A4: The molecular formula of meloxicam is C14H13N3O4S2, and its molecular weight is 351.4 g/mol.
Q5: Are there any spectroscopic data available for characterizing meloxicam?
A5: Yes, researchers have employed various spectroscopic techniques to characterize meloxicam. These include Fourier transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffractometry (XRD) []. FTIR helps identify functional groups present in the molecule, while DSC provides information about its thermal properties. XRD is used to analyze the crystallinity of meloxicam in its pure form and in formulations like solid dispersions.
Q6: What is the solubility profile of meloxicam?
A6: Meloxicam is known for its poor water solubility, which can limit its bioavailability [, , ]. Studies have investigated its solubility in various solvents like polyethylene glycol 400 (PEG 400), ethanol, propylene glycol, phosphate buffer, and surfactants like Tween 80 and Brij 35 [].
Q7: Which solvents or excipients have been found to enhance the solubility of meloxicam?
A7: Research indicates that meloxicam exhibits its highest solubility in PEG 400 []. Moreover, the combination of PEG 400 and phosphate buffer (40:60 ratio) has shown even higher solubilization capacity, suggesting a favorable interaction between meloxicam and this solvent system.
Q8: What formulation strategies have been explored to improve the dissolution and bioavailability of meloxicam?
A8: To enhance its dissolution and bioavailability, researchers have investigated solid dispersion formulations of meloxicam [, , ]. These formulations involve dispersing meloxicam in a carrier matrix, such as polyethylene glycol (PEG) 6000, often in combination with a solubilizer like sodium lauryl sulphate (SLS) []. Studies have demonstrated that solid dispersions prepared using the solvent evaporation method, incorporating PEG 6000, SLS, and additives like lactose and microcrystalline cellulose (MCC), can significantly improve the in vitro dissolution of meloxicam [].
Q9: What is known about the pharmacokinetics of meloxicam in different species?
A9: Extensive research has been conducted on the pharmacokinetics of meloxicam in various species, including humans, cattle, sheep, pigeons, and vultures [, , , , , ]. Studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles following different routes of administration, including intravenous, intramuscular, subcutaneous, and oral.
Q10: How does the route of administration affect the pharmacokinetics of meloxicam?
A10: The route of administration influences the absorption rate and bioavailability of meloxicam. For instance, intramuscular administration in humans leads to rapid and complete absorption, with bioavailability reaching approximately 102% []. Similarly, in pre-ruminant calves, subcutaneous and oral administration resulted in high bioavailability (around 97%), suggesting effective absorption through these routes []. In contrast, intravenous administration results in immediate systemic availability, bypassing absorption processes.
Q11: Does the stage of lactation in dairy cows influence the pharmacokinetics of meloxicam in milk?
A11: Research suggests that stage of lactation can impact the pharmacokinetic profile of meloxicam in dairy cows [, ]. A study comparing postpartum and mid-lactation cows found significantly higher plasma and milk meloxicam concentrations in postpartum cows []. These findings indicate that stage of lactation should be considered when determining milk withdrawal times for meloxicam in dairy cattle.
Q12: Have any drug delivery systems been investigated for targeted delivery of meloxicam?
A12: While traditional formulations of meloxicam are widely used, researchers have explored novel drug delivery approaches. One study investigated the use of microneedle patches for transdermal delivery of meloxicam in a veterinary application []. Although the study reported detectable but low plasma levels of meloxicam, further research is ongoing to optimize the microneedle patch design for achieving therapeutically relevant drug concentrations.
Q13: What preclinical models have been used to assess the efficacy of meloxicam?
A13: Researchers have employed various animal models to evaluate the analgesic and anti-inflammatory effects of meloxicam. Studies in dairy calves have demonstrated its efficacy in reducing pain and distress associated with dehorning, using behavioral assessments and pain sensitivity tests []. Similarly, research in cats with naturally occurring osteoarthritis has shown that meloxicam, administered through an oral transmucosal spray, can effectively improve weight-bearing and motor activity [].
Q14: Are there any clinical trials investigating the efficacy of meloxicam in specific patient populations?
A14: Clinical trials have investigated the efficacy and safety of meloxicam in various conditions. A large-scale study called the Safety and Efficacy Large-scale Evaluation of COX-inhibiting Therapies (SELECT) trial compared meloxicam to piroxicam in patients with osteoarthritis []. The study demonstrated that meloxicam, at a dose of 7.5 mg once daily, provided equivalent efficacy to piroxicam (20 mg once daily) but with a significantly lower incidence of gastrointestinal adverse events.
Q15: Have any interactions been reported between meloxicam and other drugs?
A15: Drug interaction studies have shown that meloxicam can be affected by co-administration with certain medications []. For instance, voriconazole, an inhibitor of cytochrome P450 (CYP) enzymes, can increase plasma meloxicam concentrations, potentially leading to increased exposure and the risk of adverse effects. Conversely, itraconazole, another CYP inhibitor, unexpectedly decreased plasma meloxicam concentrations, potentially affecting its efficacy [].
Q16: Has the local tissue tolerability of meloxicam been investigated?
A16: Yes, studies have assessed the local tissue tolerability of meloxicam following various routes of administration, including intravenous, intramuscular, subcutaneous, and topical applications [, ]. These studies generally demonstrate good local tolerance, with minimal irritation or tissue damage observed.
Q17: What analytical techniques are commonly employed for quantifying meloxicam in biological samples?
A17: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying meloxicam in biological samples, such as plasma, urine, and saliva []. Researchers have developed and validated sensitive and specific HPLC methods for this purpose.
Q18: Are there any alternative analytical methods for meloxicam quantification?
A18: Besides HPLC, other techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have also been utilized for quantifying meloxicam and its metabolites in biological matrices []. This highly sensitive and specific technique allows for accurate measurement of drug concentrations, even at low levels.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。